9-Fluorobenzo[h]quinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
163275-61-4 |
|---|---|
Molecular Formula |
C13H8FN |
Molecular Weight |
197.21 g/mol |
IUPAC Name |
9-fluorobenzo[h]quinoline |
InChI |
InChI=1S/C13H8FN/c14-11-6-5-9-3-4-10-2-1-7-15-13(10)12(9)8-11/h1-8H |
InChI Key |
OOQHWHBPBYDOAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=C3)F)N=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Fluorobenzo H Quinoline and Its Analogues
Classical and Contemporary Approaches to Benzo[h]quinoline (B1196314) Scaffolds
The construction of the fundamental benzo[h]quinoline framework has been a subject of extensive research, with several established methods providing access to this important heterocyclic system. These methods can be broadly categorized into classical cyclization reactions and modern catalytic approaches.
Skraup and Doebner-Von Miller Variations for Benzo[h]quinoline Core Formation
The Skraup and Doebner-Von Miller reactions are venerable and widely employed methods for the synthesis of quinolines and their fused analogues. iipseries.org The Skraup synthesis involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. iipseries.org In the context of benzo[h]quinoline synthesis, 1-naphthylamine (B1663977) serves as the key aromatic amine precursor. The reaction proceeds through the in situ formation of acrolein from glycerol, followed by a Michael addition of the amine, cyclization, and subsequent oxidation to yield the aromatic benzo[h]quinoline core.
The Doebner-Von Miller reaction is a variation of the Skraup synthesis that utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.org This modification allows for the introduction of substituents onto the newly formed pyridine (B92270) ring. For the synthesis of the parent benzo[h]quinoline, acrolein can be used as the α,β-unsaturated carbonyl compound. The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
While these classical methods are robust for the formation of the benzo[h]quinoline scaffold, the regioselective synthesis of 9-fluorobenzo[h]quinoline via these routes necessitates the use of a pre-fluorinated starting material, specifically 8-fluoro-1-naphthylamine. The cyclization of 1-naphthylamine derivatives in the Skraup and Doebner-Von Miller reactions preferentially occurs at the C8 position of the naphthalene (B1677914) ring, leading to the formation of the benzo[h]quinoline isomer. Therefore, the strategic placement of a fluorine atom at the C8 position of the naphthylamine precursor is a key design element for the synthesis of the target molecule.
One notable study highlighted the potential for unexpected reactivity in Skraup-type reactions with fluorinated precursors. In the reaction of 1,4,5,6,8-pentafluoro-2-naphthylamine with glycerol and sulfuric acid, the expected cyclization at the unsubstituted ortho position was not observed. Instead, the reaction yielded a polyfluorinated benzo[f]quinoline (B1222042), a product of electrophilic substitution of a fluorine atom at the 1-position. nih.gov This underscores the importance of carefully considering the electronic effects of fluorine substituents on the regiochemical outcome of these classical cyclization reactions.
Electrophilic and Nucleophilic Fluorination Strategies at the Benzo[h]quinoline Framework
The direct fluorination of a pre-formed benzo[h]quinoline scaffold presents an alternative synthetic strategy. This can be approached through either electrophilic or nucleophilic fluorination reactions.
Electrophilic Fluorination: Electrophilic fluorination involves the reaction of an electron-rich aromatic system with an electrophilic fluorine source. Reagents such as Selectfluor® are commonly employed for this purpose. nih.gov However, the direct electrophilic fluorination of unsubstituted benzo[h]quinoline is likely to result in a mixture of isomers, as the electronic properties of the fused ring system can direct substitution to multiple positions. Achieving high regioselectivity at the C9 position would likely require the presence of directing groups on the naphthalene portion of the molecule to electronically activate the C9 position towards electrophilic attack. The electrophilic substitution patterns in substituted naphthalenes are complex and can be influenced by both electronic and steric factors, making the prediction and control of regioselectivity challenging. stackexchange.com
Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, particularly when the ring is activated by electron-withdrawing groups. This approach would typically involve the displacement of a suitable leaving group, such as a halogen or a nitro group, from the 9-position of the benzo[h]quinoline ring by a fluoride (B91410) ion source. For this strategy to be effective, a precursor such as 9-chloro- or 9-nitrobenzo[h]quinoline (B12566280) would be required. The success of the SNAr reaction is highly dependent on the electronic nature of the substrate and the reaction conditions.
Another approach to introduce fluorine is through the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.org This would necessitate the synthesis of 9-aminobenzo[h]quinoline as a precursor, which could then be diazotized and treated with tetrafluoroboric acid to generate the diazonium salt. Subsequent heating would then yield the desired this compound.
Directed Ortho Metalation (DoM) and Cross-Coupling Reactions for Fluorinated Substituents
Modern synthetic methodologies, such as Directed Ortho Metalation (DoM) and transition metal-catalyzed cross-coupling reactions, offer powerful tools for the regioselective functionalization of aromatic systems and can be applied to the synthesis of this compound.
Directed Ortho Metalation (DoM): DoM involves the deprotonation of an aromatic C-H bond ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile. To achieve functionalization at the C9 position of benzo[h]quinoline, a precursor bearing a DMG at the C8 position of the naphthalene ring would be required. Suitable directing groups for naphthalene systems include amides and other heteroatom-containing functionalities. nih.gov For instance, a protected 1-amino-8-substituted naphthalene could be a viable precursor, where the protected amino group directs metalation to the C8 position. Subsequent quenching with an electrophilic fluorine source would then install the fluorine atom at the desired position.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are invaluable for the formation of carbon-carbon bonds. While not a direct method for fluorination, these reactions can be used to install a precursor group at the 9-position that can be subsequently converted to a fluorine atom. For example, a Suzuki-Miyaura coupling of a 9-halobenzo[h]quinoline with a boronic acid derivative could be employed to build molecular complexity. More directly, methods for the palladium-catalyzed triflation of C-H bonds have been developed for naphthalene derivatives, which could potentially be adapted to the benzo[h]quinoline system to introduce a triflate group at the C9 position, a versatile precursor for further transformations. rsc.org
Regioselective Synthesis of this compound
The key to the regioselective synthesis of this compound lies in the strategic design of precursors and the application of synthetic methods that offer precise control over the position of the fluorine substituent.
Precursor Design and Pre-functionalization Strategies
As alluded to in the discussion of classical cyclization methods, the most straightforward approach to ensure the regioselective formation of this compound is to begin with a precursor that already contains a fluorine atom at the desired position. The synthesis of 8-fluoro-1-naphthylamine is therefore a critical step in this synthetic strategy. A practical synthesis of this key intermediate has been reported, starting from the readily available 1,8-diaminonaphthalene. researchgate.net This precursor can then be subjected to classical quinoline-forming reactions.
The following table outlines a potential synthetic pathway utilizing a pre-functionalized precursor:
| Step | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| 1 | 1,8-Diaminonaphthalene | - | NaNO₂, HCl; then NaN₃ | 1-Azido-8-aminonaphthalene |
| 2 | 1-Azido-8-aminonaphthalene | - | Diazotization; then HF/Pyridine | 8-Fluoro-1-naphthylamine |
| 3 | 8-Fluoro-1-naphthylamine | Glycerol | H₂SO₄, Oxidizing Agent (Skraup) | This compound |
| or | ||||
| 3 | 8-Fluoro-1-naphthylamine | Acrolein | Acid Catalyst (Doebner-Von Miller) | This compound |
This precursor-based approach offers a high degree of regiocontrol, as the position of the fluorine atom is established early in the synthetic sequence.
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The yield and selectivity of the synthesis of this compound are critically dependent on the reaction conditions. Optimization of parameters such as temperature, catalysts, and solvents is essential for maximizing the efficiency of the synthetic protocol. While comprehensive optimization studies specifically for this compound are not extensively documented, data from the synthesis of fluorinated benzo[h]quinolines, including the 9-fluoro isomer, via the Skraup reaction provide valuable insights.
The Skraup reaction, a classical method for quinoline (B57606) synthesis, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. For the synthesis of fluorinated benzo[h]quinolines, the choice of starting amine and the reaction conditions are pivotal. For instance, the synthesis of this compound can be achieved starting from 4-fluoro-1-naphthylamine.
Table 1: Reported Synthesis of this compound via Skraup Reaction
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
| 4-Fluoro-1-naphthylamine | Glycerol, H₂SO₄, H₃AsO₄, 140-150 °C, 3h | This compound | 78 | Saeki, K., et al. (1996) |
This table is based on data reported for the synthesis of fluorinated benzo[h]quinolines.
General principles for optimizing the Skraup reaction for enhanced yield and selectivity include:
Temperature Control: The Skraup reaction is highly exothermic. Careful control of the reaction temperature is crucial to prevent polymerization and the formation of byproducts.
Oxidizing Agent: The choice and concentration of the oxidizing agent (e.g., arsenic pentoxide, nitrobenzene) can significantly influence the reaction rate and yield.
Catalyst: While sulfuric acid is the traditional catalyst, modifications using other acids or additives can improve the reaction's efficiency.
Novel Synthetic Routes to Fluorinated Benzo[h]quinoline Architectures
In addition to classical methods, several novel synthetic routes have been developed to access fluorinated benzo[h]quinoline architectures, offering alternative pathways with potential improvements in efficiency and substrate scope.
Cycloaddition Reactions and Annulation Pathways
Cycloaddition reactions and annulation pathways represent a powerful strategy for the construction of the benzo[h]quinoline core. These methods often involve the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step, leading to a rapid increase in molecular complexity.
One such approach is the base-catalyzed 1,4-addition/intramolecular annulation cascade. This method has been successfully employed for the one-pot synthesis of functionalized benzo[h]quinolines. The reaction proceeds through the addition of a nucleophile to an activated precursor, followed by an intramolecular cyclization to form the fused heterocyclic system. While not yet specifically reported for this compound, this strategy holds promise for its synthesis by employing appropriately fluorinated starting materials.
Another relevant strategy is the [4+2] cycloaddition (Diels-Alder) reaction. For instance, benzo[f]quinoline derivatives have been synthesized via a heterocycloaddition of an iminodiene with a dienophile researchgate.net. This approach could potentially be adapted for the synthesis of benzo[h]quinolines by selecting the appropriate precursors.
Transition Metal-Catalyzed Fluorination and Cyclization
Transition metal catalysis has emerged as a versatile tool for the synthesis of fluorinated aromatic compounds. These methods can involve either the direct fluorination of a pre-existing benzo[h]quinoline scaffold or a transition metal-catalyzed cyclization of fluorinated precursors.
The Schiemann reaction offers a classical route to aryl fluorides from the corresponding anilines. This method has been successfully applied to the synthesis of various fluorinated benzo[h]quinolines, including the 9-fluoro isomer, by diazotization of the corresponding aminobenzo[h]quinoline followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt medwinpublisher.org.
Table 2: Synthesis of Fluorinated Benzo[h]quinolines via Schiemann Reaction
| Starting Material | Product | Yield (%) | Reference |
| 7-Aminobenzo[h]quinoline | 7-Fluorobenzo[h]quinoline | 35 | Saeki, K., et al. (1996) |
| 8-Aminobenzo[h]quinoline | 8-Fluorobenzo[h]quinoline | 32 | Saeki, K., et al. (1996) |
| 10-Aminobenzo[h]quinoline | 10-Fluorobenzo[h]quinoline | 31 | Saeki, K., et al. (1996) |
This table is based on data reported for the synthesis of various fluorinated benzo[h]quinolines.
More contemporary approaches involve palladium-catalyzed C-H bond fluorination . While not yet demonstrated for this compound itself, this methodology has been successfully applied to related heterocyclic systems. These reactions typically employ a palladium catalyst in conjunction with a fluorine source to directly convert a C-H bond to a C-F bond.
Photochemical and Electrochemical Synthetic Approaches
Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often leading to unique reactivity and selectivity.
Photochemical synthesis can be utilized to construct the benzo[h]quinoline skeleton through photoinduced dehydrogenative annulation. For example, 6-phenylbenzo[h]quinolines have been synthesized by irradiating (E)-2-phenyl-3-styrylpyridines with UV light eurekalert.org. This reaction proceeds through a 6π-electrocyclization followed by oxidation. This strategy could potentially be adapted for the synthesis of fluorinated analogues.
Electrochemical synthesis offers a powerful and environmentally friendly approach to fluorination. The electrochemical fluorination of benzo[h]quinoline has been reported to yield polyfluorinated derivatives medwinpublisher.org. This method involves the anodic oxidation of the substrate in the presence of a fluoride ion source. The position and extent of fluorination can be controlled by the reaction conditions, such as the applied potential and the nature of the electrolyte. For instance, the electrochemical fluorination of benzo[f]quinoline has been shown to produce di- and tetra-fluorinated products researchgate.net.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical processes involved. This includes the use of safer solvents, the development of catalyst-free and solvent-free conditions, and the utilization of energy-efficient methods like microwave irradiation.
Solvent-Free and Microwave-Assisted Protocols
Solvent-free reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. The Friedländer annulation, a condensation reaction between a 2-aminoaryl ketone or aldehyde and a compound containing an α-methylene group, can be performed under solvent-free conditions to produce quinolines nih.gov. This approach often involves heating the neat reactants, sometimes in the presence of a solid-supported catalyst.
Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and improved selectivity nih.gov. The application of microwave irradiation to the synthesis of quinolines has been well-documented. For example, the Skraup reaction can be carried out under microwave irradiation, offering a more efficient alternative to conventional heating mdpi.com. Similarly, microwave-assisted Friedländer synthesis has been reported to be highly efficient nih.gov. These protocols could be adapted for the synthesis of this compound, potentially leading to a more sustainable and efficient process.
Table 3: Comparison of Conventional and Microwave-Assisted Quinoline Synthesis (General Examples)
| Reaction Type | Conditions | Reaction Time | Yield (%) |
| Skraup Reaction | Conventional Heating | Several hours | Moderate |
| Skraup Reaction | Microwave Irradiation | Minutes | Good |
| Friedländer Synthesis | Conventional Heating | Hours | Good to Excellent |
| Friedländer Synthesis | Microwave Irradiation | Minutes | Excellent |
This table provides a general comparison based on literature for quinoline synthesis and is not specific to this compound.
Recyclable Catalysts and Reagent Efficiency
The principles of green chemistry have increasingly guided the development of synthetic methodologies for quinoline-based compounds, emphasizing the use of recyclable catalysts and maximizing reagent efficiency. While specific studies focusing exclusively on the synthesis of this compound using these approaches are not extensively detailed in publicly available research, the broader field of quinoline and benzoquinoline synthesis offers significant insights into applicable sustainable methods. These strategies aim to reduce environmental impact by minimizing waste, allowing for catalyst reuse, and often employing more benign reaction conditions.
The Friedländer annulation, a cornerstone of quinoline synthesis involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, has been a primary target for the application of recyclable catalysts. The use of heterogeneous solid acid catalysts, for instance, offers a significant advantage in terms of operational simplicity and catalyst recovery.
Heterogeneous and Recyclable Catalytic Systems
Solid Acid Catalysts: Catalysts such as Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been successfully employed in Friedländer condensations. nih.gov These solid acids facilitate the reaction under mild conditions and can be recovered through simple filtration, demonstrating good reusability without a significant loss of catalytic activity. nih.gov
Polymer-Supported Catalysts: Polymeric materials have been utilized as supports for catalytic species, enabling facile recovery and reuse. For example, poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate has been reported as an efficient and reusable dual acidic catalyst for the solvent-free synthesis of quinolines. tubitak.gov.tr Similarly, poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] has been used effectively in both aqueous and solvent-free conditions, affording excellent yields and allowing for catalyst recycling. tubitak.gov.tr
Palladium in Biphasic Systems: A recyclable palladium-catalyzed system has been developed for a modified Friedländer synthesis. This method utilizes a biphasic system of toluene (B28343) and poly(ethylene glycol) (PEG-2000), where the palladium catalyst is retained in the PEG phase. researchgate.netknu.ac.kr This allows for the simple separation of the product from the catalyst, which can be reused for at least five cycles without any discernible loss of activity. researchgate.netknu.ac.kr
The table below summarizes the performance of various recyclable catalysts in quinoline synthesis, illustrating the potential for applying these methods to the production of complex derivatives like this compound.
Table 1: Performance of Recyclable Catalysts in Quinoline Synthesis This table is interactive. Click on the headers to sort the data.
| Catalyst | Reactants | Conditions | Yield (%) | Catalyst Reusability |
| Montmorillonite K-10 | 2-aminoarylketones, β-keto esters | Ethanol, reflux | 75-89 | Recyclable with no significant loss |
| Palladium in Toluene/PEG-2000 | 2-Aminobenzyl alcohol, ketones | 100°C, air | Good | Reused five times without loss of activity |
| Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) [PBBS] | 2-aminoarylketones, α-methylene ketones | Aqueous or solvent-free | Excellent | Recyclable |
| Poly(4-vinylpyridiniumbutanesulfonic acid) hydrogensulfate | 2-aminoarylketones, α-methylene ketones | Solvent-free | High | Recyclable |
| Ionic Liquid ([Hbim]BF₄) | 2-aminoarylketones, α-methylene ketones | Solvent-free, 100°C | 93 | Reusable over two cycles |
Ionic Liquids: Ionic liquids have been explored as recyclable catalyst-solvent systems in the Friedländer synthesis. nih.gov Their negligible vapor pressure and thermal stability make them environmentally attractive alternatives to volatile organic solvents. Furthermore, their catalytic activity can be tuned by modifying their anionic and cationic components. In many cases, the product can be easily separated, and the ionic liquid can be recovered and reused with minimal loss in efficiency. nih.gov
Reactivity and Mechanistic Studies of 9 Fluorobenzo H Quinoline
Reactions Involving the Fluorine Atom
The fluorine atom at the 9-position of the benzo[h]quinoline (B1196314) scaffold is expected to be a key site for various chemical transformations, primarily driven by its high electronegativity and the nature of the carbon-fluorine bond.
Nucleophilic Aromatic Substitution (SNAr) Reactions of the Fluorine
The carbon-fluorine bond in 9-Fluorobenzo[h]quinoline is anticipated to be susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, leading to the displacement of a leaving group. The fluorine atom, being highly electronegative, polarizes the C9-F bond, rendering the C9 carbon atom electrophilic and thus a target for nucleophilic attack.
The generally accepted mechanism for SNAr involves a two-step addition-elimination process. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the fluorine, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system. The second, faster step involves the elimination of the fluoride (B91410) ion, restoring the aromaticity of the ring and yielding the substituted product.
The rate of SNAr reactions is significantly influenced by the nature of the nucleophile, the solvent, and the presence of electron-withdrawing groups on the aromatic ring. While specific experimental data for this compound is unavailable, it is predicted that strong nucleophiles would be required to facilitate this reaction.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile (Nu-) | Predicted Product | Reaction Conditions (Hypothetical) |
| Methoxide (B1231860) (CH3O-) | 9-Methoxybenzo[h]quinoline | Sodium methoxide in methanol, elevated temperature |
| Ammonia (NH3) | 9-Aminobenzo[h]quinoline | Aqueous or liquid ammonia, high pressure and temperature |
| Thiophenoxide (C6H5S-) | 9-(Phenylthio)benzo[h]quinoline | Sodium thiophenoxide in a polar aprotic solvent (e.g., DMF) |
This table is based on predicted reactivity and does not represent experimentally verified data.
Fluorine as a Directing Group in Electrophilic or Nucleophilic Transformations
The fluorine atom can influence the regioselectivity of further substitution reactions on the benzo[h]quinoline ring system. In electrophilic aromatic substitution, the fluorine atom is generally considered a deactivating group due to its strong electron-withdrawing inductive effect (-I effect), which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. However, it is also an ortho, para-director due to its ability to donate a lone pair of electrons through resonance (+M effect), which stabilizes the arenium ion intermediate at the ortho and para positions. Given the structure of benzo[h]quinoline, electrophilic attack would be directed to positions ortho and para relative to the fluorine atom on the carbocyclic ring.
Conversely, in nucleophilic aromatic substitution reactions, the strong electron-withdrawing nature of fluorine activates the ring towards nucleophilic attack, particularly at the position to which it is attached (the ipso position) and at the ortho and para positions.
C-F Bond Activation and Functionalization
Transition metal-catalyzed C-F bond activation has emerged as a powerful tool for the functionalization of fluorinated aromatic compounds. This approach involves the oxidative addition of a low-valent transition metal, commonly palladium or nickel complexes, into the C-F bond. This process forms an organometallic intermediate which can then undergo various coupling reactions.
For this compound, it is conceivable that under appropriate catalytic conditions, the C9-F bond could be activated. This would allow for the introduction of a wide range of functional groups through cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. The success of such reactions would depend on the choice of catalyst, ligands, and reaction conditions.
Table 2: Potential C-F Bond Functionalization Reactions of this compound
| Coupling Partner | Catalyst System (Hypothetical) | Predicted Product |
| Arylboronic acid | Pd(PPh3)4, base | 9-Arylbenzo[h]quinoline |
| Organostannane | PdCl2(PPh3)2 | 9-Alkyl/Arylbenzo[h]quinoline |
| Amine | Pd2(dba)3, phosphine (B1218219) ligand, base | 9-(N-Substituted)aminobenzo[h]quinoline |
This table is based on predicted reactivity and does not represent experimentally verified data.
Reactivity at the Nitrogen Heterocycle
The nitrogen atom in the quinoline (B57606) ring system introduces a distinct set of reactive properties, including basicity and susceptibility to reactions at the heterocyclic portion of the molecule.
Quaternization and N-Oxidation Reactions
The lone pair of electrons on the nitrogen atom of this compound makes it nucleophilic and basic. Consequently, it can readily undergo quaternization reactions with alkyl halides. For instance, reaction with methyl iodide would be expected to yield the corresponding N-methyl-9-fluorobenzo[h]quinolinium iodide. This reaction proceeds via a standard SN2 mechanism where the nitrogen atom acts as the nucleophile.
Furthermore, the nitrogen atom can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The resulting this compound N-oxide would exhibit altered reactivity, with the N-oxide group capable of directing further functionalization of the quinoline ring.
Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety
Electrophilic aromatic substitution on the pyridine ring of quinoline is generally difficult due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgquimicaorganica.orgaklectures.comquora.comquora.com Compared to benzene (B151609), the pyridine ring is significantly less reactive. wikipedia.org When such reactions do occur, they typically require harsh conditions and substitution is directed to the positions meta to the nitrogen atom (C5 and C7 in the quinoline system). However, in benzo[h]quinoline, the fusion of the benzene ring significantly influences the electron distribution. Electrophilic attack is more likely to occur on the more electron-rich carbocyclic rings.
If electrophilic substitution were to be forced onto the pyridine moiety of this compound, it would likely occur at positions less deactivated by the nitrogen atom. The presence of the fluorine atom would further influence the regioselectivity through its electronic effects. However, without specific experimental data, predicting the precise outcome of such a reaction is speculative. One strategy to enhance the reactivity of the pyridine ring towards electrophiles is through the formation of the N-oxide, which increases the electron density of the ring system. wikipedia.org
Mechanistic Investigations of this compound Reactions
Kinetic Studies of Reaction Rates and Orders
Kinetic studies are fundamental to understanding the mechanism of a chemical reaction, providing quantitative insights into how reaction rates are influenced by the concentration of reactants. These studies allow for the determination of the reaction's rate law and the order of the reaction with respect to each reactant. While specific experimental kinetic data for this compound is not extensively available in the reviewed literature, this section outlines the principles of such studies and discusses the expected kinetic behavior based on the reactivity of analogous fluoro-aza-aromatic compounds.
The rate of a chemical reaction is mathematically described by a rate law, which expresses the reaction rate as a function of the rate constant (k) and the concentrations of the reactants raised to certain powers. britannica.compearson.comkhanacademy.org For a hypothetical reaction involving this compound and a nucleophile (Nu):
This compound + Nu → Products
The rate law would take the general form:
Rate = k[this compound]m[Nu]n
Detailed Research Findings
A common experimental approach to determine reaction orders is the method of initial rates. aatbio.comjove.comsolubilityofthings.com This method involves measuring the instantaneous rate at the beginning of the reaction for a series of experiments in which the initial concentrations of the reactants are systematically varied. By comparing the initial rates between experiments where the concentration of only one reactant is changed, the order with respect to that reactant can be deduced. libretexts.orgstudymind.co.uk
For instance, in the context of a nucleophilic aromatic substitution (SNAr) reaction involving this compound, the fluorine atom is expected to activate the aromatic system toward nucleophilic attack. masterorganicchemistry.comlibretexts.org The high electronegativity of fluorine withdraws electron density from the ring, facilitating the rate-determining step of the reaction: the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. stackexchange.comchemistrysteps.com Consequently, the reaction rate is often faster with a fluorine substituent compared to other halogens, despite the high strength of the C-F bond. masterorganicchemistry.comlibretexts.orgstackexchange.com
To illustrate how kinetic data is used to determine reaction orders, a hypothetical set of experiments for the reaction of this compound with a generic nucleophile is presented below.
Hypothetical Kinetic Data for the Reaction of this compound
| Experiment | Initial [this compound] (M) | Initial [Nu] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 2.0 x 10-5 |
| 2 | 0.20 | 0.10 | 4.0 x 10-5 |
| 3 | 0.10 | 0.20 | 8.0 x 10-5 |
Analysis of Hypothetical Data:
Determining the order with respect to this compound (m): Comparing experiments 1 and 2, the concentration of the nucleophile is held constant while the concentration of this compound is doubled (from 0.10 M to 0.20 M). The initial rate also doubles (from 2.0 x 10-5 M/s to 4.0 x 10-5 M/s). Since the rate changes in direct proportion to the concentration, the reaction is first order with respect to this compound (m = 1).
Determining the order with respect to the Nucleophile (n): Comparing experiments 1 and 3, the concentration of this compound is held constant while the concentration of the nucleophile is doubled (from 0.10 M to 0.20 M). The initial rate quadruples (from 2.0 x 10-5 M/s to 8.0 x 10-5 M/s). Since the rate increases by a factor of four when the concentration is doubled (22 = 4), the reaction is second order with respect to the nucleophile (n = 2).
Based on this analysis, the hypothetical rate law for the reaction would be:
Rate = k[this compound]1[Nu]2
k = Rate / ([this compound][Nu]2) = (2.0 x 10-5 M/s) / (0.10 M * (0.10 M)2) = 0.02 M-2s-1
This illustrative example demonstrates the methodology used in kinetic studies to elucidate reaction rates and orders, which are crucial for understanding the detailed mechanism of reactions involving compounds like this compound.
Advanced Spectroscopic and Structural Elucidation of 9 Fluorobenzo H Quinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 9-Fluorobenzo[h]quinoline, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would be employed for a complete structural assignment.
¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis and Coupling Constants
¹H NMR: The ¹H NMR spectrum of this compound is expected to exhibit a complex pattern of signals in the aromatic region. The fluorine substituent at the 9-position would induce characteristic changes in the chemical shifts of nearby protons, particularly H-8 and H-10, due to its strong electron-withdrawing nature. Furthermore, through-space and through-bond J-coupling between the fluorine and proton nuclei would lead to splitting of these signals, providing crucial information for their assignment.
¹³C NMR: The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C-9) is expected to show a large one-bond C-F coupling constant. The chemical shifts of C-9 and adjacent carbons will also be significantly influenced by the fluorine atom.
¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. The ¹⁹F NMR spectrum of this compound would likely show a single resonance, and its chemical shift would be indicative of the electronic environment around the fluorine atom. Coupling to neighboring protons would result in a multiplet, providing further structural confirmation.
Interactive Data Table: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| ¹H | Aromatic region (approx. 7.0-9.0) | d, dd, m | J(H,H), J(H,F) |
| ¹³C | Aromatic region (approx. 110-160) | s, d | J(C,F) |
| ¹⁹F | Specific to fluoroaromatics | m | J(F,H) |
Note: This table represents predicted data, as experimental values for this compound are not widely available.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule, helping to identify adjacent protons in the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for assigning quaternary carbons and for confirming the connectivity between different ring systems. HMBC correlations between protons and the fluorine-bearing carbon (C-9) would be a key piece of evidence in the structural confirmation.
Variable Temperature NMR for Conformational Dynamics
Variable temperature (VT) NMR studies can provide insights into the conformational dynamics of a molecule. For a rigid aromatic system like this compound, significant conformational changes are not expected. However, VT-NMR could be used to study any potential restricted rotation or intermolecular interactions at different temperatures.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak would confirm its molecular formula (C₁₃H₈FN).
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For benzo[h]quinoline (B1196314), a characteristic loss of HCN is often observed nist.gov. In the case of this compound, fragmentation might involve the loss of HF or other fluorine-containing fragments, providing clues about the position of the fluorine atom.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z | Description |
| [M]⁺ | 197.06 | Molecular Ion |
| [M-HCN]⁺ | 170.05 | Loss of hydrogen cyanide |
| [M-HF]⁺ | 177.07 | Loss of hydrogen fluoride (B91410) |
Note: The fragmentation pattern is predictive and would need to be confirmed by experimental data.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," unique to the compound's structure.
IR Spectroscopy: The IR spectrum of this compound would be characterized by absorptions corresponding to C-H stretching and bending vibrations of the aromatic rings. A strong absorption band corresponding to the C-F stretching vibration would also be expected, typically in the region of 1000-1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for Benzo[h]quinoline
| Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3100-3000 |
| Aromatic C=C Stretch | 1600-1450 |
| C-H In-plane Bend | 1300-1000 |
| C-H Out-of-plane Bend | 900-675 |
Note: This table shows general ranges for the parent compound. The C-F stretch for this compound would be a key additional feature.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Characterization
Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* electronic transitions within the aromatic system. The position and intensity of these bands are influenced by the extent of conjugation and the presence of substituents. The fluorine atom may cause a slight shift in the absorption maxima compared to the parent benzo[h]quinoline.
Fluorescence Spectroscopy: Many polycyclic aromatic nitrogen heterocycles are fluorescent. Upon excitation at an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission spectrum would provide information about the energy of the first singlet excited state. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process.
Interactive Data Table: Photophysical Data for Benzo[h]quinoline
| Parameter | Value |
| Absorption Maxima (λ_abs) | ~280, 320, 335 nm |
| Emission Maximum (λ_em) | ~350, 365 nm |
Note: Data is for the parent compound, benzo[h]quinoline, in a nonpolar solvent. The values for this compound may differ slightly.
X-ray Crystallography for Solid-State Molecular Structure Determination
While a specific single-crystal X-ray diffraction study for this compound is not available in the cited literature, a comprehensive understanding of its solid-state molecular structure can be inferred from the crystallographic analysis of closely related benzo[h]quinoline derivatives. These studies reveal key structural features, including molecular planarity and intermolecular packing forces, which are anticipated to be characteristic of the 9-fluoro substituted compound as well.
Detailed research into analogous compounds, such as 7,9-Dibromobenzo[h]quinolin-10-ol and benzo[h]quinoline-3-carboxamide, provides a robust framework for predicting the crystallographic properties of this compound.
Molecular Geometry and Planarity
Similarly, the structure of 7,9-Dibromobenzo[h]quinolin-10-ol is reported to be almost completely planar mdpi.com. The dihedral angle between the terminal rings in this derivative is very small, indicating a high degree of planarity across the entire molecule mdpi.com. It is therefore highly probable that this compound also adopts a nearly planar conformation in the solid state. The fluorine atom at the C9 position is not expected to induce significant distortion in the aromatic framework.
Crystal Packing and Intermolecular Interactions
The solid-state packing of benzo[h]quinoline derivatives is largely governed by non-covalent interactions, particularly π-π stacking, which is a common feature for planar aromatic molecules.
In the crystal structure of 7,9-Dibromobenzo[h]quinolin-10-ol, intermolecular π-π interactions are a key stabilizing force, linking pairs of molecules into cyclic centrosymmetric dimers mdpi.com. The centroid-centroid distances for these interactions are in the range of 3.648 Å to 3.734 Å, which is typical for stabilizing π-π stacking mdpi.com.
Likewise, the crystal packing of benzo[h]quinoline-3-carboxamide is stabilized by off-center π-π stacking interactions between the pyridine (B92270) and the outer benzene (B151609) rings of adjacent molecules d-nb.infonih.govnih.gov. The centroid-to-centroid distance for these interactions is approximately 3.610 Å nih.gov. This arrangement leads to the stacking of molecules along the b-axis of the unit cell d-nb.infonih.govnih.gov.
Crystallographic Data of Analogous Compounds
To provide a quantitative perspective, the crystallographic data for two representative benzo[h]quinoline derivatives are presented below. These tables summarize the unit cell parameters and other refinement data, offering insight into the crystalline systems adopted by molecules of this class.
Table 1: Crystal Data and Structure Refinement for 7,9-Dibromobenzo[h]quinolin-10-ol
| Parameter | Value |
| Chemical Formula | C₁₃H₇Br₂NO |
| Formula Weight | 352.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.9573(4) |
| b (Å) | 18.0416(18) |
| c (Å) | 15.8210(16) |
| α (°) | 90 |
| β (°) | 96.139(3) |
| γ (°) | 90 |
| Volume (ų) | 1124.9(2) |
| Z | 4 |
Data sourced from MDPI mdpi.com
Table 2: Crystal Data and Structure Refinement for Benzo[h]quinoline-3-carboxamide
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₂O |
| Formula Weight | 222.24 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 13.5641(10) |
| b (Å) | 5.8617(4) |
| c (Å) | 13.6231(9) |
| α (°) | 90 |
| β (°) | 104.992(2) |
| γ (°) | 90 |
| Volume (ų) | 1045.28(12) |
| Z | 4 |
Data sourced from Acta Crystallographica Section E d-nb.infonih.gov
These data illustrate that benzo[h]quinoline derivatives tend to crystallize in centrosymmetric space groups like P2₁/n and P2₁/c within the monoclinic system. It is plausible that this compound would adopt a similar crystal system, characterized by efficient packing facilitated by its planar structure and intermolecular forces.
Computational and Theoretical Investigations of 9 Fluorobenzo H Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict a wide range of molecular characteristics with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.orgresearchgate.net It provides a balance between accuracy and computational cost, making it suitable for studying relatively large systems like 9-Fluorobenzo[h]quinoline. DFT calculations can determine the optimized molecular geometry by finding the lowest energy arrangement of atoms.
The optimized geometry would reveal changes in bond lengths and angles upon fluorine substitution. For instance, the C9-F bond length would be a key parameter, and the presence of the fluorine atom might cause slight distortions in the planarity of the fused ring system. These structural parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.
Table 1: Representative Calculated Geometric Parameters for a Fluorinated Aromatic System (Illustrative) Note: This table is illustrative, based on typical values from DFT calculations on similar fluorinated aromatic heterocycles, as specific data for this compound is not readily available in the cited literature.
| Parameter | Calculated Value |
|---|---|
| C9-F Bond Length | ~1.35 Å |
| C9-C8 Bond Length | ~1.38 Å |
| C9-C10 Bond Length | ~1.41 Å |
| ∠(F-C9-C8) | ~119.5° |
| Dipole Moment | ~2.5 D |
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data for parameterization. These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a greater computational expense.
For this compound, high-level ab initio calculations could be employed to obtain a more precise characterization of its electronic properties and reaction energetics. For instance, these methods can provide benchmark values for the molecule's ionization potential and electron affinity. Ab initio molecular dynamics simulations can also be performed to study the behavior of the molecule in different environments, such as in aqueous solution, providing insights into solvation effects and proton transfer mechanisms. rsc.orgrsc.orgresearchgate.net While computationally intensive, these methods are invaluable for validating results from less demanding methods like DFT and for investigating complex chemical phenomena where high accuracy is paramount.
A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be directly compared with experimental data for structure verification.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, calculations would predict the chemical shifts for each proton and carbon atom. The fluorine atom at the 9-position would cause significant downfield shifts for nearby carbon and hydrogen atoms due to its deshielding effect. Predicted coupling constants, particularly C-F couplings, would be a key feature for structural confirmation.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an infrared (IR) spectrum. nih.gov Each calculated frequency represents a specific vibrational mode, such as C-H stretching, C=C ring vibrations, or the characteristic C-F stretching frequency. Comparing the computed IR spectrum with the experimental one helps in the assignment of vibrational bands.
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). nih.govchemrxiv.org The calculation yields the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For this compound, TD-DFT can predict the wavelengths of the π→π* electronic transitions, which are characteristic of conjugated aromatic systems. The results can help interpret the experimental UV-Vis spectrum and understand how fluorine substitution affects the electronic transitions.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative) Note: This table provides representative values based on DFT and TD-DFT calculations for analogous compounds. Specific experimental or calculated data for this compound is not available in the cited literature.
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹³C NMR | Chemical Shift (C9) | ~160-165 ppm (¹JCF ≈ 240-250 Hz) |
| IR | C-F Stretch | ~1200-1250 cm⁻¹ |
| UV-Vis | λmax (π→π*) | ~350-380 nm |
Molecular Dynamics and Conformational Analysis
While quantum chemical calculations typically focus on static molecules, molecular dynamics (MD) simulations provide insights into the dynamic behavior and conformational flexibility of molecules over time.
Molecular dynamics simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. nih.gov For a largely planar and rigid molecule like this compound, MD simulations are particularly useful for studying its interactions with solvent molecules or biological macromolecules. nih.gov The simulations can reveal how the molecule orients itself in different environments and identify any subtle conformational fluctuations, such as slight out-of-plane bending or twisting of the aromatic rings. These simulations can provide a detailed picture of the molecule's dynamic behavior, which is essential for understanding its function in complex systems. nih.gov
The substitution of a hydrogen atom with fluorine can have significant effects on the conformational preferences of a molecule. nih.gov Fluorine is larger than hydrogen and its high electronegativity leads to strong dipole-dipole and electrostatic interactions. clockss.org In the case of this compound, the fluorine atom is located in the "bay region," a sterically crowded area.
Computational analysis can be used to explore how the fluorine atom's steric bulk and electronic properties influence the local geometry and potentially induce slight puckering or deviation from planarity in the benzo[h]quinoline (B1196314) ring system. These conformational effects, although potentially small for a rigid aromatic system, can have a notable impact on the molecule's crystal packing and its ability to interact with other molecules, such as intercalating with DNA. nih.gov The fluorine atom's ability to form non-covalent interactions, such as hydrogen bonds or halogen bonds, can also influence its conformational behavior in different chemical environments. nih.gov
Reactivity Prediction and Reaction Mechanism Modeling
Computational methods are invaluable tools for predicting the chemical reactivity of molecules and elucidating the intricate details of reaction mechanisms. By simulating molecular behavior at the quantum level, researchers can gain insights into how and why reactions occur.
Transition State Analysis and Reaction Energy Profiles
Transition state analysis is a fundamental aspect of computational chemistry that allows for the identification of the highest energy point along a reaction coordinate, known as the transition state. The energy of this state is crucial for determining the activation energy of a reaction, which in turn governs the reaction rate. By mapping the energy of the system as it progresses from reactants to products, a reaction energy profile can be constructed. This profile provides a visual representation of the energy changes throughout the reaction, including the energies of intermediates and transition states.
Frontier Molecular Orbital (FMO) Theory and Reactivity Indices
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework used to predict the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energy and spatial distribution of these orbitals are key determinants of chemical behavior. A smaller HOMO-LUMO energy gap generally indicates higher reactivity nih.gov.
In the context of this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The HOMO represents the region of the molecule most likely to donate electrons (nucleophilic character), while the LUMO indicates the region most susceptible to accepting electrons (electrophilic character).
Table 1: Frontier Molecular Orbital Properties of 7,9-Dibromobenzo[h]quinolin-10-ol (Illustrative example for a related compound)
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -2.15 |
| Energy Gap (ΔE) | 3.83 |
Source: Adapted from DFT calculations on 7,9-Dibromobenzo[h]quinolin-10-ol mdpi.com.
Intermolecular Interactions and Binding Studies (In Silico)
The biological activity of a molecule is often predicated on its ability to interact with biological macromolecules such as proteins and DNA. In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in predicting and analyzing these interactions.
Molecular Docking Simulations with Biological Macromolecules (e.g., DNA, enzymes, protein targets) for Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to simulate the interaction between a small molecule ligand and a biological target, such as an enzyme or a DNA molecule. The simulation provides insights into the binding affinity, which is often expressed as a binding energy score, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
For this compound, molecular docking could be employed to explore its potential as a biologically active agent. For instance, its planar aromatic structure suggests it could act as a DNA intercalator, a mode of action for many anticancer drugs. Docking simulations could predict how it fits within the DNA double helix and the key interactions involved. Similarly, its potential to inhibit specific enzymes could be assessed by docking it into the active site of a target protein.
While specific docking studies on this compound were not found, research on other benzoquinoline derivatives demonstrates the utility of this approach. For example, certain benzo[f]quinoline (B1222042) derivatives have been docked against the CDK-5 enzyme, a target in cancer therapy, revealing strong binding affinities nih.govresearchgate.netnih.gov.
Table 2: Illustrative Molecular Docking Results for Benzoquinoline Derivatives with Protein Targets (Data for related compounds to demonstrate the methodology)
| Compound | Protein Target | Binding Energy (kcal/mol) |
| Benzo[f]quinoline derivative 2 | CDK-5 | -6.63 |
| Benzo[f]quinoline derivative 5 | CDK-5 | -6.57 |
Source: Adapted from studies on benzo[f]quinoline derivatives nih.govresearchgate.netnih.gov.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between molecular descriptors (numerical representations of molecular structure) and the observed activity or property.
A QSAR study on this compound and its analogues could provide valuable insights into the structural features that are important for a particular biological activity. For example, a model could be developed to predict the anticancer activity of a series of substituted benzo[h]quinolines. The descriptors in the final QSAR equation would highlight the importance of specific electronic, steric, or hydrophobic properties, thus offering mechanistic clues about the interaction with the biological target.
The development of robust QSAR models often involves the use of various molecular descriptors, such as those related to the molecule's mass, electronegativity, and partial charges. A study on 4-(2-fluorophenoxy) quinoline (B57606) derivatives as c-MET inhibitors successfully developed a QSAR model that demonstrated the influence of these properties on the inhibitory activity nih.gov. Such models are invaluable for the virtual screening and design of new, more potent compounds nih.gov.
Advanced Applications of 9 Fluorobenzo H Quinoline in Chemical Science
Applications in Organic Synthesis as Building Blocks or Reagents
The strategic placement of a fluorine atom on the benzo[h]quinoline (B1196314) framework is anticipated to modulate its electronic properties and reactivity, making it a potentially valuable building block in organic synthesis. However, specific examples of its use are not widely reported.
Precursors for Complex Heterocyclic Systems
Theoretically, the 9-Fluorobenzo[h]quinoline core could serve as a foundational scaffold for the construction of more intricate heterocyclic systems. The nitrogen atom of the quinoline (B57606) ring system offers a site for N-alkylation or N-oxidation, introducing further functionalization. Additionally, the fluorine atom can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzo ring. In broader contexts, benzo[f]quinoline (B1222042) and benzo[c]quinoline derivatives have been utilized to create a variety of fused heterocyclic compounds with potential biological activities. For instance, 3-chlorobenzo[f]quinoline-2-carbaldehyde has been used as a starting material for the synthesis of pyrazolone, imidazole, and other heterocyclic derivatives. While analogous transformations for this compound are plausible, specific studies are yet to be documented.
Chiral Auxiliaries and Ligands in Asymmetric Synthesis
The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Quinoline-based structures have been successfully employed as chiral ligands in a variety of metal-catalyzed reactions. The rigid, planar structure of the benzoquinoline core, combined with the potential for introducing chiral substituents, makes it an attractive scaffold for ligand design. The fluorine atom in this compound could play a role in tuning the electronic properties of a potential ligand, thereby influencing the stereoselectivity of the catalyzed reaction. However, the literature does not currently contain specific examples of this compound being used as a chiral auxiliary or ligand. The development of such applications remains an open area for research.
Contributions to Materials Science and Engineering
The photophysical and electronic properties of aromatic and heteroaromatic compounds are central to their applications in materials science. The introduction of a fluorine atom into the benzo[h]quinoline system is expected to significantly impact these properties.
Development of Fluorescent Probes and Sensors
Quinoline and its derivatives are well-known for their fluorescent properties and have been widely used in the development of fluorescent probes for the detection of various analytes, including metal ions and biological molecules. The fluorescence of these compounds often arises from intramolecular charge transfer (ICT) states. The electron-withdrawing nature of the fluorine atom in this compound could enhance the ICT character of its excited states, potentially leading to desirable photophysical properties such as high quantum yields and sensitivity to the local environment. While numerous quinoline-based fluorescent probes have been reported, specific studies detailing the use of this compound for this purpose are not available.
Applications in Organic Light-Emitting Devices (OLEDs) and Optoelectronic Materials
The field of organic electronics heavily relies on materials with tailored electronic and photophysical properties. Quinoline derivatives have been investigated as components of OLEDs, serving as emitting layers, host materials, or electron-transporting layers. The fluorine atom in this compound could enhance the electron-transporting properties of the molecule and improve the thermal and morphological stability of thin films, which are crucial for device performance and longevity. However, the application of this compound in OLEDs and other optoelectronic devices has not been specifically reported in the available literature.
Studies on Charge Transfer Properties in Conjugated Systems
The study of charge transfer processes in conjugated systems is fundamental to understanding and designing new organic electronic materials. The donor-acceptor (D-A) architecture is a common motif in such systems. The electron-withdrawing fluorine atom and the nitrogen-containing quinoline core could impart an acceptor character to the this compound unit. When incorporated into a larger conjugated system with a suitable donor moiety, it could facilitate efficient intramolecular charge transfer. While studies on charge transfer in various quinoline-containing systems exist, a specific investigation into the charge transfer properties of this compound-based conjugated systems is yet to be published.
Role as Ligands in Coordination Chemistry and Catalysis
This compound is a heterocyclic aromatic compound that can act as a ligand in coordination chemistry. The nitrogen atom in the quinoline ring system possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. The planar and rigid structure of the benzo[h]quinoline framework, combined with the electronic effects of the fluorine substituent, makes it an intriguing ligand for the design of novel metal complexes with potential applications in catalysis.
Design of Metal Complexes and Organometallic Catalysts
The design of metal complexes and organometallic catalysts often revolves around the selection of appropriate ligands to tune the electronic and steric properties of the metal center. While specific research on the coordination of this compound is not extensively documented, the broader family of benzo[h]quinoline derivatives has been successfully employed in the synthesis of various metal complexes. For instance, new benzo[h]quinoline ligands have been used to prepare ruthenium and osmium complexes that are excellent catalysts for the transfer hydrogenation of ketones nih.gov. These pincer-type ligands coordinate to the metal center through a C, N', and N donor set, creating a stable and well-defined catalytic environment.
The introduction of a fluorine atom at the 9-position of the benzo[h]quinoline scaffold is expected to influence its coordination properties. Fluorine is a highly electronegative atom that can withdraw electron density from the aromatic system through an inductive effect. This electronic modification can affect the donor strength of the nitrogen atom, potentially influencing the stability and reactivity of the resulting metal complex. The design of organometallic catalysts incorporating this compound would, therefore, consider how this electronic perturbation might modulate the catalytic cycle. For example, in reactions where the metal center undergoes oxidative addition or reductive elimination, the electron-withdrawing nature of the fluorine substituent could impact the feasibility and kinetics of these elementary steps.
Investigation of Catalytic Activity and Selectivity
Once synthesized, metal complexes of this compound would be investigated for their catalytic activity and selectivity in various organic transformations. Based on the catalytic applications of related benzo[h]quinoline complexes, potential areas of investigation could include hydrogenation, oxidation, and carbon-carbon bond-forming reactions nih.gov. For example, ruthenium and osmium complexes of benzo[h]quinoline derivatives have shown remarkable efficiency in the transfer hydrogenation of carbonyl compounds, achieving high turnover frequencies nih.gov.
The fluorine substituent at the 9-position could play a significant role in modulating the catalytic performance. The electron-withdrawing nature of fluorine can enhance the Lewis acidity of the metal center, which may be beneficial for reactions that involve the activation of substrates through coordination to the metal. Furthermore, the fluorine atom could participate in non-covalent interactions, such as hydrogen bonding or halogen bonding, with substrates or intermediates in the catalytic cycle, thereby influencing the selectivity of the reaction.
A systematic investigation would involve screening the catalytic activity of the this compound complexes under various reaction conditions, including temperature, pressure, solvent, and catalyst loading. The selectivity of the catalyst, such as chemo-, regio-, and enantioselectivity, would also be a critical aspect of the investigation. For instance, in asymmetric catalysis, chiral variants of the this compound ligand could be designed to induce enantioselectivity in the products. The results of these investigations would provide valuable insights into the structure-activity relationships of these novel catalysts and their potential for practical applications in chemical synthesis.
Investigation of Biomolecular Interactions and Mechanisms (In Vitro/In Silico)
The study of how small molecules interact with biological macromolecules is fundamental to drug discovery and chemical biology. This compound, as a member of the quinoline family, is of interest for its potential biomolecular interactions. The planar aromatic structure allows for potential intercalation into DNA or binding to the active sites of enzymes, while the fluorine atom can modulate these interactions.
Enzyme Inhibition Studies (e.g., topoisomerase, bacterial gyrase) for Mechanistic Understanding
Quinolone and fluoroquinolone compounds are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV scholarsportal.infonih.gov. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The mechanism of action of these inhibitors typically involves the stabilization of a covalent enzyme-DNA complex, which ultimately results in double-strand breaks in the bacterial chromosome.
In vitro enzyme inhibition assays would be the definitive method to determine the inhibitory potential of this compound. These assays would measure the concentration of the compound required to inhibit 50% of the enzyme's activity (IC50). Mechanistic studies could further elucidate whether the compound acts as a competitive or non-competitive inhibitor and whether it stabilizes the enzyme-DNA cleavage complex, a hallmark of topoisomerase poisons.
| Enzyme Target | Potential Role of this compound | Key Interactions |
| Topoisomerase | Potential inhibitor, similar to other quinoline-based compounds. mdpi.com | Intercalation into DNA, interaction with the enzyme's active site. |
| Bacterial Gyrase | Potential antibacterial agent by inhibiting DNA replication. scholarsportal.infonih.gov | Binding to the enzyme-DNA complex, stabilization of DNA cleavage. |
Modulation of Protein-Ligand Interactions
The interaction of a ligand with its protein target is governed by a complex interplay of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The introduction of a fluorine atom into a ligand can significantly modulate these interactions. The high electronegativity and small size of the fluorine atom can lead to favorable electrostatic interactions with electron-deficient regions of a protein.
Molecular docking is a powerful computational tool to predict and analyze protein-ligand interactions. For instance, molecular docking studies of pyrazol-1-yl quinoline derivatives have been used to predict their binding affinities with target proteins amazonaws.com. Similar in silico studies could be performed for this compound to identify potential protein targets and to understand the specific interactions that contribute to binding. These studies can reveal key amino acid residues involved in the interaction and guide the design of more potent and selective derivatives.
Experimental techniques such as isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) can be used to quantitatively measure the binding affinity and thermodynamics of the interaction between this compound and a target protein. NMR spectroscopy can provide detailed structural information about the protein-ligand complex in solution.
Genotoxicity Studies (as models for effects of fluorine substitution on aromatic rings)
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. Benzo[h]quinoline is known to be mutagenic in the Ames test using Salmonella typh typhimurium TA100 in the presence of a rat liver S9 fraction sigmaaldrich.comepa.govresearchgate.net. However, in vivo studies in mice have shown that benzo[h]quinoline only slightly induces mutation in the lung, suggesting its in vivo mutagenicity is equivocal sigmaaldrich.comepa.govresearchgate.net. The genotoxicity of benzo[h]quinoline is thought to occur via the formation of a bay-region diol epoxide nih.gov.
The substitution of a hydrogen atom with a fluorine atom on an aromatic ring can significantly alter the metabolic activation and detoxification pathways of a compound, thereby affecting its genotoxicity. Fluorine substitution can block sites of metabolism that are critical for the formation of genotoxic metabolites. For example, studies on fluorinated benzo[h]quinolines can serve as models to examine the effect of fluorine substitution on the genotoxicity of aromatic rings jst.go.jp.
In the case of quinoline, the parent compound is genotoxic. However, the position of fluorine substitution has a profound impact on its mutagenic activity. For instance, the substitution of fluorine at certain positions of the quinoline skeleton did not significantly modify its genotoxicity in the SOS chromotest nih.gov. Arylated benzo[h]quinolines have been shown to induce anti-cancer activity by oxidative stress-mediated DNA damage nih.gov. This suggests that the genotoxic potential of this compound would depend on how the fluorine atom influences its metabolic activation to reactive intermediates that can interact with DNA.
In vitro genotoxicity assays, such as the Ames test and the micronucleus assay in mammalian cells, would be essential to assess the mutagenic and clastogenic potential of this compound nih.gov. These studies, in conjunction with metabolic profiling, would provide a comprehensive understanding of the influence of the 9-fluoro substituent on the genotoxic properties of the benzo[h]quinoline scaffold.
| Compound | Observed Genotoxicity | Proposed Mechanism |
| Benzo[h]quinoline | Mutagenic in Ames test, equivocal in vivo mutagenicity. sigmaaldrich.comepa.govresearchgate.net | Formation of a bay-region diol epoxide. nih.gov |
| Arylated Benzo[h]quinolines | Induce DNA damage in cancer cells. nih.gov | Oxidative stress-mediated. nih.gov |
| Fluorinated Quinolines | Genotoxicity is dependent on the position of fluorine substitution. nih.gov | Alteration of metabolic activation pathways. |
Exploration of Structure-Function Relationships in Biological Systems (In Vitro)
The biological activities of benzo[h]quinoline and its derivatives are intrinsically linked to their structural features. The introduction of various substituents onto the benzo[h]quinoline scaffold allows for the fine-tuning of their physicochemical properties and, consequently, their interactions with biological targets. In vitro studies of benzo[h]quinoline analogs have provided valuable insights into these structure-function relationships, particularly concerning their anticancer and antimicrobial activities. While direct biological data for this compound is limited in publicly available research, the analysis of structurally related compounds, including other fluorinated and substituted benzo[h]quinolines, allows for a comprehensive exploration of the key determinants of their biological function.
A significant body of research has focused on the antiproliferative properties of benzo[h]quinoline derivatives against various cancer cell lines. The substitution pattern on the benzo[h]quinoline core plays a critical role in determining the potency and selectivity of these compounds. For instance, a study on a series of arylated benzo[h]quinolines revealed that the nature and position of the substituent on the aryl ring significantly influence their cytotoxic effects.
One study investigated the anticancer activity of ten benzo[h]quinoline derivatives against human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines. The results indicated that compounds with specific substitutions, such as 4-chlorophenyl, 4-methoxyphenyl (B3050149), furyl, and thienyl rings, coupled with a piperidine (B6355638) or morpholine (B109124) moiety, exhibited significant cytotoxicity. nih.gov For example, a compound bearing a 4-chlorophenyl group displayed potent activity against H460, MCF7, and HCT116 cells, with IC50 values of 5.4, 4.7, and 4.9 µM, respectively. nih.gov Another derivative with a 4-methoxyphenyl substituent also showed notable cytotoxicity against the same cell lines. nih.gov This suggests that electron-donating and electron-withdrawing groups on the aryl substituent can modulate the anticancer activity of the benzo[h]quinoline scaffold.
| Compound | G361 (Skin Cancer) | H460 (Lung Cancer) | MCF7 (Breast Cancer) | HCT116 (Colon Cancer) |
|---|---|---|---|---|
| Benzo[h]quinoline with 4-chlorophenyl | - | 5.4 | 4.7 | 4.9 |
| Benzo[h]quinoline with 4-methoxyphenyl | - | 4.8 | 5.2 | 6.8 |
| Benzo[h]quinoline with furyl group | 5.3 | 6.8 | 7.6 | 6.8 |
| Benzo[h]quinoline with thienyl group | 5.5 | 5.4 | 5.2 | - |
| Doxorubicin (Reference) | - | - | - | 2.1 |
Research on 2,3,4-trisubstituted benzo[h]quinolines has demonstrated the potent bioactivities of these compounds against mammalian cell lines and bacterial pathogens. In one study, a derivative with a p-fluorophenyl group (compound 12 ) was found to inhibit the proliferation of L929, KB-3-1, and FS4-LTM cells with EC50 values of 3.3, 3.1, and 4.4 µM, respectively. mdpi.com This highlights the potential of fluorine substitution to enhance the cytotoxic properties of the benzo[h]quinoline core.
| Compound | L929 (Mouse Fibroblast) | KB-3-1 (Human Cervical Carcinoma) | FS4-LTM (Human Foreskin Fibroblast) |
|---|---|---|---|
| Benzo[h]quinoline with p-fluorophenyl (12) | 3.3 | 3.1 | 4.4 |
Future Research Directions and Outlook
Development of More Sustainable Synthetic Methodologies for 9-Fluorobenzo[h]quinoline
The imperative for environmentally benign chemical processes has spurred interest in developing greener synthetic routes for this compound. Traditional methods for synthesizing quinoline (B57606) scaffolds often involve harsh conditions, such as high temperatures and the use of hazardous reagents. nih.govresearchgate.net Future research will prioritize the development of methodologies that align with the principles of green chemistry.
Key areas of focus will include:
Catalytic Systems: Exploration of novel catalysts, including transition metal complexes and organocatalysts, to facilitate the synthesis under milder reaction conditions with higher atom economy.
Alternative Solvents: The use of greener solvents like water, ionic liquids, or deep eutectic solvents is being investigated to replace volatile and toxic organic solvents traditionally used in quinoline synthesis. nih.govresearchgate.net
Energy Efficiency: Microwave-assisted and flow chemistry techniques are being explored to reduce reaction times and energy consumption, leading to more efficient and sustainable processes. researchgate.net
Renewable Starting Materials: A long-term goal is the development of synthetic pathways that utilize renewable feedstocks, minimizing the reliance on petrochemical sources.
Exploration of Novel Reactivity and Chemical Transformations
The introduction of a fluorine atom at the 9-position of the benzo[h]quinoline (B1196314) framework significantly influences its electronic properties and, consequently, its chemical reactivity. Future research will delve deeper into understanding and exploiting these unique reactivity patterns to forge novel chemical transformations and construct more complex molecular architectures.
Anticipated areas of investigation include:
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the this compound core will be a major focus, offering a more atom-economical approach to creating new derivatives.
Cross-Coupling Reactions: Expanding the scope of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, will enable the introduction of a wide array of functional groups, leading to a diverse library of this compound derivatives.
Photoredox Catalysis: The use of visible-light photoredox catalysis could unlock novel reaction pathways that are not accessible through traditional thermal methods, allowing for the formation of unique chemical bonds under mild conditions.
By exploring these new avenues of reactivity, chemists can unlock the full synthetic potential of this compound, paving the way for the creation of molecules with tailored properties.
Integration of Advanced Computational Approaches for Predictive Modeling
Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. mdpi.com For this compound, the integration of advanced computational approaches will be instrumental in guiding experimental efforts and accelerating the discovery of new applications.
Future computational studies will likely focus on:
Density Functional Theory (DFT) Calculations: DFT will be employed to predict a range of properties, including electronic structure, spectroscopic characteristics, and reactivity indices. mdpi.com This information can help in understanding the fundamental behavior of the molecule and in designing new derivatives with desired properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in different environments, which is crucial for understanding its interactions with other molecules and its performance in materials science applications.
Quantitative Structure-Property Relationship (QSPR) Modeling: QSPR studies can be used to develop predictive models that correlate the structural features of this compound derivatives with their physical, chemical, and electronic properties.
These computational approaches will provide a theoretical framework to complement experimental work, enabling a more rational and efficient design of new materials and functional molecules based on the this compound scaffold.
Expansion of Non-Biological Applications (e.g., advanced materials, analytical tools)
While the biological applications of quinoline derivatives are well-documented, the unique photophysical and electronic properties of this compound make it a promising candidate for a range of non-biological applications, particularly in the fields of advanced materials and analytical chemistry.
Potential future applications to be explored include:
Organic Electronics: The extended π-system and the presence of the electron-withdrawing fluorine atom suggest that this compound could be a valuable building block for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). mdpi.comnih.gov
Fluorescent Probes and Sensors: The inherent fluorescence of the benzo[h]quinoline core, which can be modulated by the fluorine substituent, makes it a candidate for the development of sensitive and selective fluorescent probes for the detection of ions and small molecules. mdpi.com
Analytical Reagents: Derivatives of this compound could serve as novel chromogenic or fluorogenic reagents for various analytical techniques, offering enhanced sensitivity and selectivity. Azo derivatives of 8-hydroxyquinoline, a related compound, have been utilized as complexonometric indicators and for photometric detection. iaea.org
The exploration of these non-biological applications represents a significant growth area for research on this compound, with the potential for impactful technological advancements.
Synergistic Research Across Synthetic, Analytical, and Theoretical Chemistry
The future of research on this compound lies in a highly integrated and synergistic approach that combines the expertise of synthetic, analytical, and theoretical chemists. This interdisciplinary collaboration will be essential to fully realize the potential of this fascinating molecule.
A synergistic research model would involve:
Theory-Guided Synthesis: Computational chemists can predict promising molecular targets with desired properties, which synthetic chemists can then synthesize.
Advanced Analytical Characterization: Analytical chemists will employ sophisticated techniques to thoroughly characterize the newly synthesized compounds and evaluate their performance in various applications.
Iterative Feedback Loop: The experimental results will provide valuable feedback to the computational models, allowing for their refinement and the development of more accurate predictive tools.
This collaborative ecosystem will foster innovation and accelerate the translation of fundamental research into practical applications, ensuring that the full potential of this compound is unlocked in the years to come.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
